![molecular formula C13H21BrN2O2S B255359 4-bromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B255359.png)
4-bromo-N-[3-(diethylamino)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[3-(diethylamino)propyl]benzenesulfonamide, commonly known as BDBES, is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in water, ethanol, and acetone. BDBES has been widely used in scientific research for its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of BDBES is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and the modulation of ion channels such as the voltage-gated potassium channel.
Biochemical and Physiological Effects
BDBES has been shown to have various biochemical and physiological effects in different organisms. In humans, BDBES has been found to inhibit the growth of cancer cells and reduce inflammation. In plants, BDBES has been shown to enhance root growth and increase the resistance to abiotic stress such as drought and salinity.
Vorteile Und Einschränkungen Für Laborexperimente
BDBES has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, BDBES also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the research on BDBES. One potential direction is the development of BDBES-based therapeutics for the treatment of cancer and other diseases. Another direction is the investigation of the potential use of BDBES as a plant growth regulator and pesticide. Additionally, the synthesis of novel materials using BDBES as a precursor is an exciting area of research that holds promise for various applications.
Synthesemethoden
BDBES can be synthesized through a multi-step process that involves the reaction of 4-bromoaniline with diethylamine and propylene oxide to form 4-bromo-N-(diethylamino)propylaniline. The intermediate product is then reacted with sulfuryl chloride to form BDBES.
Wissenschaftliche Forschungsanwendungen
BDBES has been extensively used in scientific research for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, BDBES has been studied for its potential use as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. In agriculture, BDBES has been investigated for its potential use as a plant growth regulator and pesticide. In materials science, BDBES has been studied for its potential use as a precursor for the synthesis of novel materials.
Eigenschaften
Molekularformel |
C13H21BrN2O2S |
|---|---|
Molekulargewicht |
349.29 g/mol |
IUPAC-Name |
4-bromo-N-[3-(diethylamino)propyl]benzenesulfonamide |
InChI |
InChI=1S/C13H21BrN2O2S/c1-3-16(4-2)11-5-10-15-19(17,18)13-8-6-12(14)7-9-13/h6-9,15H,3-5,10-11H2,1-2H3 |
InChI-Schlüssel |
OOJWIVIRHRJOCU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC=C(C=C1)Br |
Kanonische SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
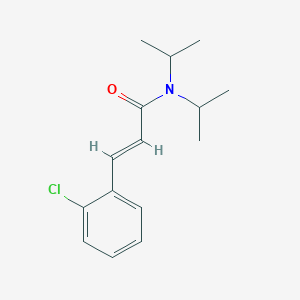
![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)
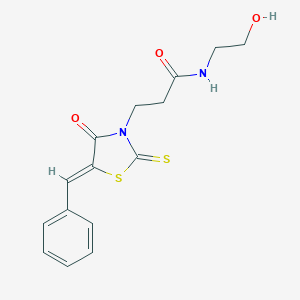
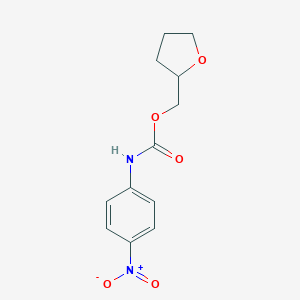
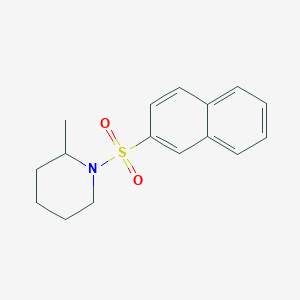
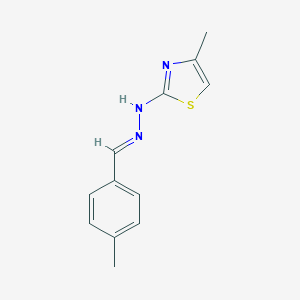


![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)

![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)